molecular formula C6H11NS2 B1671059 Erucin CAS No. 4430-36-8

Erucin

Cat. No. B1671059
CAS RN: 4430-36-8
M. Wt: 161.3 g/mol
InChI Key: IHQDGXUYTSZGOG-UHFFFAOYSA-N
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Description

Erucin (4-methylthiobutyl isothiocyanate) is a dietary isothiocyanate present in cruciferous vegetables . It is considered a potential cancer chemopreventive nutraceutical . Erucin is produced by the enzymatic hydrolysis of the glucosinolate glucoerucin present in Eruca sativa Mill. seeds .


Synthesis Analysis

Erucin analogues have been synthesized using 1, 4-dibromobutane and potassium phthalimide as starting materials . All of the synthetic compounds showed potent antitumor activities against breast cancer cells (MCF7), cervical cancer cells (HeLa-229) and lung cancer cells (A549) .


Molecular Structure Analysis

Erucin is metabolically and structurally related to sulforaphane . It is present in large quantities in arugula (Eruca sativa, Mill.), kohlrabi and Chinese cabbage .


Chemical Reactions Analysis

Erucin has shown to inhibit the proliferation of MCF7 breast cancer cells . It suppresses the dynamic instability of microtubules during interphase in the cells .


Physical And Chemical Properties Analysis

Erucin is the main compound found in the oil of Eruca sativa fruits, stems, and roots . The oil contains erucin at concentrations of 96.6%, 85.3%, and 83.7%, respectively .

Scientific Research Applications

Anti-Inflammatory Properties

Erucin demonstrates potent anti-inflammatory effects. For instance, it inhibits the production of nitric oxide and prostaglandin E2, key pro-inflammatory mediators, in lipopolysaccharide (LPS)-stimulated murine macrophages. Moreover, erucin treatment in mice significantly inhibited ear edema and expression of pro-inflammatory enzymes, suggesting a role in managing inflammation-related conditions (Cho, Lee, & Park, 2013).

Antioxidant and Anticancer Activities

Erucin has shown promise in cancer prevention and treatment due to its antioxidant and antiproliferative properties. Studies indicate its efficacy in inhibiting cancer cell viability, affecting cell cycle arrest, and enhancing apoptosis in various cancer cell lines. This is attributed to its ability to modulate molecular pathways involved in cancer progression and cellular redox status (Singh et al., 2023).

Anti-Adipogenic Effects

Research on 3T3-L1 preadipocytes highlighted erucin's anti-adipogenic effects. It inhibited adipogenesis and reduced adipogenic gene expressions, especially in the early stage of adipogenesis. This activity is linked to the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway and blocking Ras activity, which are crucial in cell proliferation and fat cell development (Chae et al., 2015).

Effects on Osteoclast Formation

Erucin exhibits a notable impact on bone health by inhibiting osteoclast formation, crucial for bone remodeling and health. It suppresses the expression of genes associated with osteoclast differentiation and reduces the formation of tartrate-resistant acid phosphatase-positive cells, without affecting mineralization by osteoblasts (Takagi et al., 2021).

Vascular Health Benefits

Erucin also shows potential in enhancing vascular health. Studies indicate its effectiveness in reducing vascular inflammation and preserving endothelial function. It achieves this by controlling biochemical and genomic factors against vascular inflammation, improving cell viability, reducing reactive oxygen species and tumor necrosis factor alpha levels, and downregulating pro-inflammatory markers like cyclooxygenase-2 (COX-2) (Ciccone et al., 2022).

Role in Cancer Prevention

Erucin's role in cancer prevention has been extensively studied. It is known to inhibit the proliferation of various cancer cells, including lung carcinoma and pancreatic adenocarcinoma cells. This is achieved through mechanisms like altering telomerase activity, microtubule dynamics, histone deacetylases expression, and other molecular pathways that are pivotal in cancer progression (Singh et al., 2019).

Potential in Kidney Cancer Chemoprevention

Recent studies suggest that erucin may have a significant impact in reducing the motility of renal cancer cells. It disturbs tubulin polymerization, which is essential for cell division and migration, indicating its potential utility in secondary or tertiary chemoprevention of renal cancer (Guerreiro et al., 2022).

Safety And Hazards

Erucin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Erucin has shown potential anti-cancer effects in human triple-negative breast cancer cells . It significantly inhibited cell proliferation by inducing apoptosis and autophagy . The consumption of erucin could represent a novel and promising strategy for intervention against triple-negative breast cancer .

properties

IUPAC Name

1-isothiocyanato-4-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQDGXUYTSZGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196117
Record name Erucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Penetrating raddish-like aroma
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Erucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.080-1.086 (20°)
Record name 4-(Methylthio)butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Erucin

CAS RN

4430-36-8
Record name Erucin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Erucin
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Record name Erucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erucin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERUCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Erucin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
A Melchini, MH Traka - Toxins, 2010 - mdpi.com
… Erucin is one such product derived from rocket salads, which is structurally related to … In this review, we present current knowledge on mechanisms of action of erucin in …
Number of citations: 112 www.mdpi.com
V Ciccone, E Piragine, E Gorica, V Citi, L Testai… - International Journal of …, 2022 - mdpi.com
… the efficacy of erucin as an “H 2 S-releasing” anti-inflammatory drug. Interestingly, erucin here … In fact, the acute administration of erucin significantly prevented the increase of neutrophil …
Number of citations: 8 www.mdpi.com
A Martelli, E Piragine, V Citi, L Testai… - British Journal of …, 2020 - Wiley Online Library
… them, erucin, present in some edible cruciferous plants, shows suitable H 2 S‐releasing properties and features of “druggability.” The aim of this work was to investigate the erucin‐…
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
A Melchini, C Costa, M Traka, N Miceli, R Mithen… - Food and Chemical …, 2009 - Elsevier
Erucin (ER) is a dietary isothiocyanate present in cruciferous vegetables, such as rocket salads (Erucasativa Mill., Diplotaxis sp.), that has been recently considered a promising cancer …
Number of citations: 107 www.sciencedirect.com
O Azarenko, MA Jordan, L Wilson - PloS one, 2014 - journals.plos.org
… We found that erucin inhibits proliferation of MCF7 breast … Concentrations of 5–15 µM erucin suppressed the dynamic … Much higher erucin concentrations were required to reduce …
Number of citations: 67 journals.plos.org
HJ Cho, KW Lee, JHY Park - International journal of molecular sciences, 2013 - mdpi.com
… erucin and the underlying mechanisms using lipopolysaccharide (LPS)-stimulated macrophages. Our results indicate that erucin … potent in vivo anti-inflammatory effects of erucin in 12-O-…
Number of citations: 34 www.mdpi.com
A Martelli, E Piragine, E Gorica, V Citi, L Testai… - Antioxidants, 2021 - mdpi.com
… Erucin also caused a significant inhibition of p22phox subunit expression in endothelial cells. In addition, erucin … and antioxidant effects by erucin in vascular cells undergoing HG-…
Number of citations: 24 www.mdpi.com
V Citi, E Piragine, E Pagnotta, L Ugolini… - Phytotherapy …, 2019 - Wiley Online Library
Plants of the Brassicaceae family are well‐known for containing the glucosinolate myrosinase system, which is able to release isothiocyanates after plant biotic and abiotic lesions. …
Number of citations: 66 onlinelibrary.wiley.com
R Arora, S Bhushan, R Kumar, R Mannan, P Kaur… - PloS one, 2014 - journals.plos.org
… Erucin has been … of erucin in modulating the DMBA induced alterations in phase I, II, antioxidant enzymes and serum parameters. To best of our knowledge this is the first report of erucin …
Number of citations: 39 journals.plos.org
M Shimoyama, Y Hosokawa, I Hosokawa… - …, 2023 - Taylor & Francis
… of erucin on periodontal resident cells. The purpose of this study was to analyze the effects of erucin … Our results indicate that erucin suppresses interleukin (IL)-6 and CXC-chemokine …
Number of citations: 3 www.tandfonline.com

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